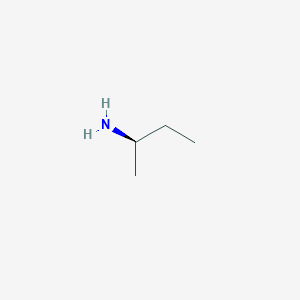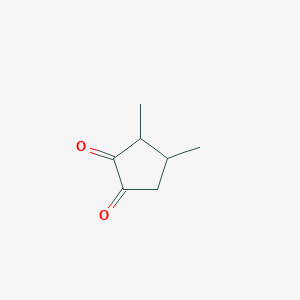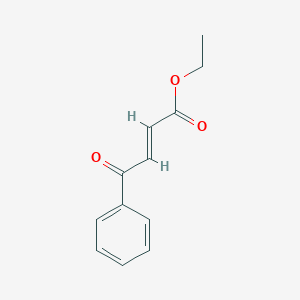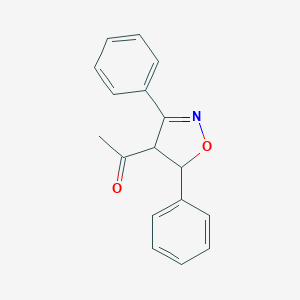
3-Bromobenzylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Bromobenzylamine and related compounds can be achieved through several methods. For example, a facile synthesis approach involves the CuI-catalyzed coupling of 2-bromobenzylamines and α-amino acids, followed by condensative cyclization, to produce 1,4-benzodiazepin-3-ones in moderate yields (Wang et al., 2009). Additionally, synthesis methods often involve the use of palladium-assisted formation of carbon-carbon bonds, where orthometalated complex formation followed by metathetical reactions with NaBr affords bromo-bridging dimers (Vicente et al., 1999).
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives reveals detailed insights into their configuration and electronic properties. For instance, spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV–Visible have been utilized to characterize compounds like (E)-1-(3-bromobenzylidene)semicarbazide, highlighting its molecular geometry, vibrational wavenumbers, and electronic transitions (Raja et al., 2017).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, demonstrating a range of reactivities. For example, they can undergo palladium-catalyzed cross-coupling reactions or convert to other heterocycles through simple operations, indicating their versatility in synthetic chemistry (Zheng et al., 2019). Their reaction mechanisms often involve radical processes or nucleophilic substitution reactions, showcasing the complexity and diversity of chemical transformations they can undergo.
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their applications in chemical synthesis. These properties are determined through experimental techniques like X-ray diffraction analysis, which provides detailed information on the crystal structure and molecular packing (Polo et al., 2019).
Applications De Recherche Scientifique
Synthèse organique
La 3-bromobenzylamine est largement utilisée comme intermédiaire dans la synthèse organique . Elle peut être synthétisée en faisant réagir une amine avec du phosgène, puis en la bromant . Elle joue un rôle crucial dans la synthèse de divers composés organiques en raison de sa réactivité et de sa polyvalence .
Produits pharmaceutiques
Dans l'industrie pharmaceutique, la this compound est utilisée comme matière première et intermédiaire . Son dérivé, le chlorhydrate de this compound, est utilisé comme stimulant cardiaque . Elle est également utilisée dans la synthèse de divers composés pharmaceutiques .
Produits agrochimiques
La this compound est utilisée dans la production de produits agrochimiques . Elle sert d'intermédiaire clé dans la synthèse de divers pesticides et engrais, contribuant à l'amélioration de la productivité agricole <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1
Safety and Hazards
Mécanisme D'action
Target of Action
3-Bromobenzylamine is a chemical compound with the molecular formula C7H8BrN
Mode of Action
Benzylamine derivatives are known to participate in various chemical reactions, including nucleophilic substitution . In these reactions, the benzylamine acts as a nucleophile, donating an electron pair to form a new chemical bond.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can react with this compound. For example, it is known to be air-sensitive and should be stored under inert gas .
Propriétés
IUPAC Name |
(3-bromophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYJXERPRICYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145457 | |
| Record name | Benzenemethanamine, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10269-01-9 | |
| Record name | Benzenemethanamine, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010269019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 3-Bromobenzylamine as explored in the presented research and how was this compound identified?
A1: The research identified this compound as a potential inhibitor of the human angiotensin-converting enzyme 2 (ACE2) protein []. This protein plays a critical role in facilitating the entry of the SARS-CoV-2 virus into human cells. The identification of this compound as a potential ACE2 inhibitor stemmed from a deep learning framework coupled with retrosynthesis prediction models. This framework aimed to discover novel molecules with potential antiviral properties against SARS-CoV-2 related proteins [].
Q2: Was this compound synthesized based solely on computational predictions, or were there previous studies supporting its potential activity?
A2: While the specific research highlighted in the provided abstract emphasizes the use of computational methods for identifying and virtually screening this compound [], it also mentions utilizing pre-existing data on bioactive compounds and their binding affinities to various proteins. This suggests that the identification of this compound might be informed by previous knowledge of similar compounds or structural motifs. The paper also mentions employing IBM RXN for Chemistry for retrosynthesis prediction, indicating that this tool likely relies on existing chemical knowledge and reaction databases []. Therefore, it's plausible that the selection of this compound wasn't solely based on de novo design but potentially guided by existing data, albeit not explicitly discussed in the provided abstract.
Q3: Beyond its potential antiviral activity, has this compound been explored in other chemical contexts?
A3: Yes, this compound serves as a building block in synthesizing more complex molecules. One study details its use in preparing a series of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids []. These compounds possess distinct structural features and might exhibit different biological activities compared to the antiviral properties investigated in the first paper. Specifically, this compound reacted with dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, showcasing its reactivity with electrophilic centers []. This example highlights the versatility of this compound in synthetic chemistry beyond its potential application in antiviral drug development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(2-Aminoethyl)thio]benzoic acid hydrochloride](/img/structure/B82407.png)






![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)